molecular formula C4H7FO B1404223 ((1S,2S)-2-fluorocyclopropyl)methanol CAS No. 883731-57-5

((1S,2S)-2-fluorocyclopropyl)methanol

Cat. No. B1404223
M. Wt: 90.1 g/mol
InChI Key: ZRQVQDAWPHHSMU-IMJSIDKUSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about its occurrence in nature or its uses .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral data .

Scientific Research Applications

  • Conformational Studies and Internal Hydrogen Bonding

    • (1-Fluorocyclopropyl)methanol exhibits unique conformational properties due to internal hydrogen bonding between the fluorine atom and the hydrogen atom of the hydroxyl group. This rotamer is more stable than other forms of the molecule, as evidenced by microwave spectroscopy and quantum chemical calculations (Møllendal et al., 2004).
  • Reactivity in Solvolysis Conditions

    • Research on the reaction of 1-fluoro-1-bromo-2-arylcyclopropanes with methanol under solvolysis conditions reveals insights into the reactivity of cyclopropane derivatives. This study helps to understand how electron-donor substituents on the aromatic ring affect the reaction in the presence of electrophilic and nucleophilic agents (Aksenov & Terent'eva, 1978).
  • Synthesis of Enantiopure Monofluorinated Phenylcyclopropanes

    • The synthesis of enantiopure monofluorinated phenylcyclopropanes involves using lipase-catalyzed acylation and transesterification. This research contributes to the field of asymmetric synthesis and the production of stereoisomers with potential application in pharmaceuticals and other fine chemicals (Rosen & Haufe, 2002).
  • Impact on Lipid Dynamics in Biological and Synthetic Membranes

    • Methanol, a common solubilizing agent, significantly influences lipid dynamics in biological and synthetic membranes. This study using small-angle neutron scattering suggests methanol's role in lipid transfer and flip-flop kinetics, which has implications for cell survival and protein reconstitution in biophysical studies (Nguyen et al., 2019).
  • Engineering of Microorganisms for Methanol Utilization

    • Corynebacterium glutamicum has been engineered for methanol-dependent growth, demonstrating the potential of methanol as a feedstock for bioproduction of chemicals. This study highlights the genetic modifications and metabolic engineering strategies to improve methanol utilization in industrial microorganisms (Tuyishime et al., 2018).
  • Exploration of Methanol-Based Industrial Biotechnology

    • Methanol is increasingly being recognized as a building block in industrial biotechnology. Recent advancements in the genetic engineering of methylotrophic bacteria, and their application in producing fine and bulk chemicals, underscore methanol's role as an alternative carbon source in bioprocess technology (Schrader et al., 2009).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This could involve potential applications of the compound, or areas of research that could lead to new insights or uses .

properties

IUPAC Name

[(1S,2S)-2-fluorocyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQVQDAWPHHSMU-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1S,2S)-2-fluorocyclopropyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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